molecular formula C17H20N2O4 B5004184 N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5004184
M. Wt: 316.35 g/mol
InChI Key: QLEMXONZHMXDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and the accumulation of DNA damage, leading to cell death in cancer cells with high levels of ribosomal DNA transcription. This compound has also been shown to activate the p53 pathway, which plays a crucial role in DNA damage response and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells with high levels of ribosomal DNA transcription. It has also been shown to sensitize cancer cells to other anticancer agents. In addition, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is its selectivity for cancer cells with high levels of ribosomal DNA transcription, which makes it a potentially effective anticancer agent with minimal toxicity to normal cells. However, one limitation is its potential for resistance development, which may limit its long-term efficacy as an anticancer agent.

Future Directions

For N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide research include the development of combination therapies with other anticancer agents, the identification of biomarkers for patient selection, and the optimization of dosing regimens to minimize toxicity and maximize efficacy. Additionally, further studies are needed to understand the mechanisms of resistance development and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2,3-dichlorooxazole with 3-methoxyphenol in the presence of a base to obtain the intermediate 2-(3-methoxyphenoxy)-2,3-dihydrooxazole. This intermediate is then reacted with cyclopentylmagnesium bromide to obtain this compound.

Scientific Research Applications

N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. This compound has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to DNA damage and cell death. It has also been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and proteasome inhibitors.

properties

IUPAC Name

N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-13-7-4-8-14(9-13)22-11-16-19-15(10-23-16)17(20)18-12-5-2-3-6-12/h4,7-10,12H,2-3,5-6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEMXONZHMXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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